molecular formula C19H11NO B14189336 Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- CAS No. 833485-69-1

Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-

Cat. No.: B14189336
CAS No.: 833485-69-1
M. Wt: 269.3 g/mol
InChI Key: KMTYMZQMJHYHMT-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- is a complex organic compound belonging to the naphthofuran family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- consists of a naphthofuran core with a phenyl group and a carbonitrile group attached, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-hydroxy-1-naphthaldehyde with phenylhydrazine to form 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan. This intermediate is then subjected to Vilsmeier formylation to yield 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde . Further reactions with various nucleophiles lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- involves interactions with various molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer effects could be due to the induction of apoptosis or inhibition of specific signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

833485-69-1

Molecular Formula

C19H11NO

Molecular Weight

269.3 g/mol

IUPAC Name

1-phenylbenzo[e][1]benzofuran-2-carbonitrile

InChI

InChI=1S/C19H11NO/c20-12-17-18(14-7-2-1-3-8-14)19-15-9-5-4-6-13(15)10-11-16(19)21-17/h1-11H

InChI Key

KMTYMZQMJHYHMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C4=CC=CC=C4C=C3)C#N

Origin of Product

United States

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